2-Cyanopyrimidine-4-boronic acid pinacol ester
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Overview
Description
2-Cyanopyrimidine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its molecular formula C11H14BN3O2 and a molecular weight of 231.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopyrimidine-4-boronic acid pinacol ester typically involves the reaction of 2-cyanopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopyrimidine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base such as potassium fluoride.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium fluoride for protodeboronation.
Oxidizing Agents: For converting the boronic ester to boronic acid.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation reactions.
Hydrocarbons: Formed from protodeboronation.
Scientific Research Applications
2-Cyanopyrimidine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanopyrimidine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl compound . The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyanopyrimidine-4-boronic acid pinacol ester is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its cyanopyrimidine moiety provides additional reactivity compared to other boronic esters, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals .
Properties
Molecular Formula |
C11H14BN3O2 |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H14BN3O2/c1-10(2)11(3,4)17-12(16-10)8-5-6-14-9(7-13)15-8/h5-6H,1-4H3 |
InChI Key |
AMDOTKFIVJJPDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)C#N |
Origin of Product |
United States |
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